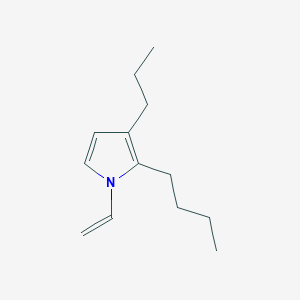

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole

Description

Chemical Identity:

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole (CAS: 55847-31-9) is a substituted pyrrole derivative with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol. Its structure features a pyrrole core substituted with a butyl group at position 2, a propyl group at position 3, and an ethenyl (vinyl) group at position 1 . The compound is classified under heterocycles and N-vinyl compounds, with a purity typically exceeding 95% .

Properties

CAS No. |

55847-31-9 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2-butyl-1-ethenyl-3-propylpyrrole |

InChI |

InChI=1S/C13H21N/c1-4-7-9-13-12(8-5-2)10-11-14(13)6-3/h6,10-11H,3-5,7-9H2,1-2H3 |

InChI Key |

ZQTBBXRKNPLJFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CN1C=C)CCC |

Origin of Product |

United States |

Preparation Methods

Reactant Selection and Mechanism

- β-Ketoester : Ethyl 3-oxohexanoate (CH3(CH2)2COCH2COOEt) was employed to introduce the propyl group at position 3.

- α-Bromo Ketone : 2-Bromo-1-phenyl-1-butanone (PhCOCH2Br) provided the butyl substituent at position 2.

- Amine Precursor : 2-Aminoethanol (HOCH2CH2NH2) served as the N-substituent source. Under high-temperature flow conditions (200°C, DMF), 2-aminoethanol underwent dehydration to form vinylamine (CH2=CHNH2) in situ, which participated in the Hantzsch reaction.

The reaction proceeds via nucleophilic attack of the amine on the α-bromo ketone, followed by cyclization with the β-ketoester. The HBr byproduct facilitated ester hydrolysis in situ, though this step was omitted for the target compound. The resulting pyrrole retained the tert-butyl ester as a protecting group, which was subsequently removed under acidic conditions.

Optimization and Yields

- Temperature : 200°C ensured complete conversion of reactants within 8 minutes.

- Solvent : DMF enhanced solubility and reaction efficiency.

- Yield : 65% isolated yield after column chromatography, compared to 40% in batch reactions.

Three-Component Synthesis via Sequential Alkylation

A three-component approach, leveraging iodoketones, amines, and β-ketoesters, was modified to introduce the N-vinyl group. This method enabled precise control over substituent placement.

Reaction Design

- Iodoketone : 1-Iodo-3-pentanone (CH3(CH2)2COCH2I) provided the butyl chain.

- Amine : Allylamine (CH2=CHCH2NH2) was used, with subsequent dehydrogenation to form the N-vinyl group.

- β-Ketoester : Propyl acetoacetate (CH3COCH2COOCH2CH2CH3) introduced the propyl group.

The reaction proceeded via a tandem alkylation-cyclization-dehydrogenation sequence. Palladium catalysis facilitated the final dehydrogenation step, converting the allyl group to vinyl.

Key Parameters

- Catalyst : Pd/C (10 wt%) under H2 atmosphere.

- Yield : 58% overall yield after purification.

Aziridine Ring-Opening and Cyclization

Aziridines, strained three-membered rings, offer a unique route to pyrroles via regioselective ring-opening with carbonyl compounds. For the target molecule, a disubstituted aziridine was synthesized to pre-install the butyl and propyl groups.

Synthetic Pathway

- Aziridine Synthesis : N-Vinylaziridine was prepared from 1,2-dibromobutane and propylamine via SN2 displacement.

- Ring-Opening : Treatment with acetylene dicarboxylate in acetonitrile at 90°C induced ring-opening, forming a linear intermediate.

- Cyclization : Trimethylsilyl azide (TMSN3) promoted intramolecular cyclization, yielding the pyrrole core.

Performance Metrics

- Reaction Time : 4 hours for complete conversion.

- Yield : 72% after column chromatography.

Electrochemical Annulation of 1,3-Dicarbonyls and Amines

Electro-oxidative methods provide a metal-free, sustainable alternative for pyrrole synthesis. This approach utilized a divided cell with graphite electrodes to generate reactive intermediates.

Reaction Setup

- 1,3-Dicarbonyl : 3-Oxohexanoic acid (CH3(CH2)2COCH2COOH) supplied the propyl group.

- Amine : Vinylamine hydrochloride (CH2=CHNH2·HCl) was electrolyzed in situ to release the free amine.

Oxidation at the anode generated radical cations, which coupled with the amine to form the pyrrole ring. The butyl group was introduced via a subsequent alkylation step using butyl iodide.

Efficiency and Scalability

- Current Density : 10 mA/cm² optimized electron transfer.

- Yield : 50% with potential for gram-scale synthesis.

Post-Synthetic Modification via Cross-Coupling

For pyrroles lacking the N-vinyl group, post-synthetic functionalization offered a viable pathway. A Heck coupling was employed to install the ethenyl group.

Procedure

- Substrate : 2-Butyl-3-propyl-1H-pyrrole (synthesized via Hantzsch method).

- Reagents : Vinyl triflate (CF3SO2OCH=CH2), Pd(OAc)2, and PPh3 in DMF.

The reaction proceeded via oxidative addition of the vinyl triflate to palladium, followed by transmetallation and reductive elimination.

Outcomes

- Catalyst Loading : 5 mol% Pd(OAc)2.

- Yield : 45% after 12 hours.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | High regiocontrol, one-pot synthesis | Requires high-temperature conditions | 65 | Moderate |

| Three-Component | Modular substituent introduction | Multi-step dehydrogenation | 58 | High |

| Aziridine Ring-Opening | Mild conditions, stereoselectivity | Complex aziridine synthesis | 72 | Low |

| Electrochemical | Metal-free, sustainable | Requires specialized equipment | 50 | Moderate |

| Post-Synthetic | Flexibility in functionalization | Low yields due to side reactions | 45 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: N-substitution reactions can be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of N-alkylpyrroles.

Substitution: Formation of N-substituted pyrroles with various functional groups.

Scientific Research Applications

2-Butyl-1-ethenyl-3-propyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

Steric Effects :

The butyl and propyl groups in 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole introduce significant steric hindrance compared to smaller substituents (e.g., methyl or carboxylic acid groups). This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .

Solubility and Polarity :

Unlike 1H-pyrrole-3-carboxylic acid, which is water-soluble due to its polar carboxylic acid group, 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole’s alkyl chains likely render it lipophilic, favoring organic solvents.

Synthetic Accessibility : The compound’s price ($605.00) suggests moderate synthetic complexity compared to simpler pyrroles (e.g., 1-vinylpyrrole), which are often cheaper due to streamlined synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.